Positional Isomer-Dependent Plant Growth Regulatory Activity: 2-Acetic Acid vs. 3-Acetic Acid on Benzothiophene
In a direct head-to-head study by Kefford and Kelso (1957), the biological activities of all five positional isomers of thionaphthenacetic acid (benzothiophene-acetic acids) were compared against indole-3-acetic acid (IAA) and 2,4-dichlorophenoxyacetic acid (2,4-D) using protoplasmic streaming assays. The 2-acetic acid isomer exhibited an activity profile that resembled 2,4-D, whereas the 3-acetic acid isomer produced effects similar to IAA [1]. The 5- and 6-acetic acid isomers also clustered with the 2-isomer/2,4-D profile, while the 7-isomer grouped with the 3-isomer/IAA. This demonstrates that the position of the acetic acid side chain on the benzothiophene core is not a minor structural nuance but a determinant of biological response pattern.
| Evidence Dimension | Plant growth-regulating activity (protoplasmic streaming assay) |
|---|---|
| Target Compound Data | Thionaphthen-2-acetic acid (target) – activity profile resembling 2,4-D |
| Comparator Or Baseline | Thionaphthen-3-acetic acid – activity profile resembling IAA; Indole-3-acetic acid (IAA) – endogenous auxin profile; 2,4-D – synthetic auxin profile |
| Quantified Difference | Qualitative divergence in biological response pattern: 2-isomer ≈ 2,4-D type; 3-isomer ≈ IAA type |
| Conditions | Protoplasmic streaming assay in plant tissue; Australian Journal of Biological Sciences 1957, 10(1), 80–84 |
Why This Matters
For researchers developing plant growth regulators or studying auxin signaling, selecting the 2-acetic acid isomer versus the 3-acetic acid isomer leads to fundamentally different biological response profiles—a substitution error would invalidate phenotype-based screening results.
- [1] Kefford, N.P.; Kelso, J.M. Sulphur Analogues of Indoleacetic Acid: Synthesis and Biological Activity of Some Thionaphthenacetic Acids. Australian Journal of Biological Sciences 1957, 10(1), 80–84. DOI: 10.1071/BI9570080 View Source
